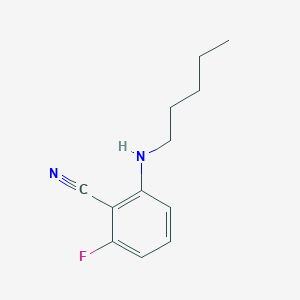

2-Fluoro-6-(pentylamino)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15FN2 |

|---|---|

Molecular Weight |

206.26 g/mol |

IUPAC Name |

2-fluoro-6-(pentylamino)benzonitrile |

InChI |

InChI=1S/C12H15FN2/c1-2-3-4-8-15-12-7-5-6-11(13)10(12)9-14/h5-7,15H,2-4,8H2,1H3 |

InChI Key |

HFIQQZUGDWIARZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=C(C(=CC=C1)F)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Reaction Pathways

Retrosynthetic Analysis for 2-Fluoro-6-(pentylamino)benzonitrile

A retrosynthetic analysis of this compound suggests that the primary disconnection would be at the C-N bond of the pentylamino group. This bond can be formed through a nucleophilic aromatic substitution (SNA_r) or a transition-metal-catalyzed cross-coupling reaction. This disconnection leads to two key precursors: a 2,6-dihalo-benzonitrile, such as 2,6-difluorobenzonitrile (B137791), and pentylamine.

Alternatively, a different disconnection could involve the formation of the nitrile group late in the synthesis. However, the former approach, which installs the pentylamino group onto a pre-functionalized benzonitrile (B105546) core, is generally more convergent and efficient. The readily available and highly activated 2,6-difluorobenzonitrile makes it an ideal starting material for such a strategy.

Optimized Synthetic Routes for this compound

An optimized synthetic route to this compound would prioritize readily available starting materials, high-yielding reactions, and excellent regiochemical control. The most direct and efficient pathway commences with 2,6-difluorobenzonitrile.

The key precursor, 2,6-difluorobenzonitrile, is a commercially available compound. Its synthesis is typically achieved from 2,6-dichlorobenzonitrile (B3417380) through a halogen exchange reaction with potassium fluoride (B91410) in a high-boiling polar aprotic solvent like sulfolane. Another laboratory-scale synthesis involves the palladium-catalyzed cyanation of 2,6-difluorobromobenzene using potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source.

An alternative precursor, 2-amino-6-fluorobenzonitrile (B142694), can be synthesized via the ammonolysis of 2,6-difluorobenzonitrile. This intermediate could then potentially be alkylated with a pentyl halide, though direct amination of 2,6-difluorobenzonitrile with pentylamine is generally a more straightforward approach.

While the optimized route starts with a pre-existing nitrile group, it is pertinent to discuss general methodologies for its introduction. The Sandmeyer reaction is a classic method for converting an aryl diazonium salt, derived from an aniline, into a benzonitrile using a copper(I) cyanide salt. This would be a viable, albeit longer, route starting from 2,6-difluoroaniline.

Another common method for nitrile synthesis is the dehydration of a primary amide. For instance, 2,6-difluorobenzamide (B103285) could be dehydrated using various reagents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or more modern iron-catalyzed systems with a silane.

A more direct introduction of the nitrile group onto a pre-functionalized aromatic ring can be achieved through palladium-catalyzed cyanation of aryl halides or triflates, using cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]).

For the synthesis of this compound, the fluorination is typically incorporated from the start with a difluorinated precursor. Direct regioselective fluorination of a monosubstituted benzene (B151609) ring to achieve a 1,2,3-substitution pattern is challenging. However, methods like the Balz-Schiemann reaction, which involves the thermal decomposition of an aryldiazonium tetrafluoroborate, can be used to introduce a fluorine atom. Modern methods for nucleophilic and electrophilic fluorination exist but are often more complex than starting with a commercially available fluorinated building block.

The crucial step in the synthesis of this compound is the formation of the aryl C-N bond. Two primary methods are highly effective for this transformation:

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atoms in 2,6-difluorobenzonitrile are highly activated towards nucleophilic attack by the electron-withdrawing nitrile group. This allows for a direct reaction with pentylamine. The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) in the presence of a base like potassium carbonate (K₂CO₃) to neutralize the hydrofluoric acid byproduct. The reaction generally proceeds with high regioselectivity, with one of the fluorine atoms being displaced by the pentylamine.

| Parameter | Condition |

| Substrate | 2,6-Difluorobenzonitrile |

| Nucleophile | Pentylamine |

| Solvent | DMSO or DMF |

| Base | K₂CO₃ or Et₃N |

| Temperature | 80-120 °C |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. rug.nl It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound, 2-bromo-6-fluorobenzonitrile (B1362393) would be a suitable starting material to couple with pentylamine. This method is known for its broad substrate scope and functional group tolerance. wikipedia.org

| Component | Example |

| Aryl Halide | 2-Bromo-6-fluorobenzonitrile |

| Amine | Pentylamine |

| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ |

| Ligand | XPhos, RuPhos, or BrettPhos |

| Base | NaOt-Bu or Cs₂CO₃ |

| Solvent | Toluene or Dioxane |

Stereochemical Control and Regioselectivity in Synthetic Sequences

As this compound is an achiral molecule, stereochemical control is not a consideration in its synthesis.

However, regioselectivity is a critical aspect, particularly in the amination of 2,6-difluorobenzonitrile. The two fluorine atoms are chemically equivalent, so the mono-substitution with pentylamine will lead to a single product. The electron-withdrawing nature of the nitrile group activates both ortho positions (C2 and C6) for nucleophilic attack. Once the first substitution with pentylamine occurs, the resulting this compound is significantly less reactive towards further nucleophilic substitution. The electron-donating nature of the amino group deactivates the ring, preventing a second substitution and ensuring the formation of the desired mono-aminated product with high selectivity.

Process Optimization and Scale-Up Considerations for Research Applications

Optimizing the synthesis of this compound on a research scale is crucial for ensuring efficient and reproducible access to the compound for further studies. Key parameters that warrant careful consideration include the choice of solvent, base, reaction temperature, and reaction time.

For the nucleophilic aromatic substitution of 2,6-difluorobenzonitrile with pentylamine, a systematic approach to optimization would involve screening various conditions. For instance, a range of polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) could be evaluated for their ability to promote the reaction while minimizing side products. Similarly, the selection of an appropriate base is critical; inorganic bases like potassium carbonate or cesium carbonate, or organic bases such as triethylamine (B128534) or diisopropylethylamine, could be tested to determine the optimal balance between reaction rate and yield.

Reaction temperature is another key variable. While elevated temperatures can accelerate the reaction, they may also lead to the formation of impurities. Therefore, a temperature profile study is often conducted to identify the lowest effective temperature that provides a good yield within a reasonable timeframe. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for determining the optimal reaction time and preventing the degradation of the product.

When scaling up the synthesis from milligram to gram quantities for more extensive research, several factors must be considered. Direct extrapolation of optimized small-scale conditions may not be feasible. Heat transfer can become less efficient in larger reaction vessels, potentially leading to localized overheating and the formation of byproducts. Therefore, careful control of the reaction temperature, possibly through the use of a temperature-controlled reactor system, is important. The efficiency of stirring also becomes more critical on a larger scale to ensure homogeneity of the reaction mixture.

Purification strategies may also need to be adapted for larger quantities. While column chromatography is often suitable for small-scale purification, it can become cumbersome and solvent-intensive for larger batches. Alternative purification methods such as recrystallization or distillation (if the product is amenable) should be explored to improve efficiency and reduce solvent waste.

Below is an interactive data table summarizing potential optimization parameters for the synthesis of this compound via nucleophilic aromatic substitution.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Monitored Outcome |

| Solvent | DMSO | DMF | Acetonitrile | Reaction Rate, Yield, Purity |

| Base | K₂CO₃ | Cs₂CO₃ | Triethylamine | Reaction Rate, Yield, Purity |

| Temperature | Room Temp. | 60 °C | 100 °C | Reaction Time, Yield, Impurity Profile |

| Reactant Ratio | 1:1.1 | 1:1.5 | 1:2 | Conversion of Starting Material, Yield |

Principles of Sustainable Chemistry in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is an important consideration for modern chemical research. The goal is to minimize the environmental impact of the synthesis without compromising the efficiency and purity of the final product.

One of the core principles of green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. The nucleophilic aromatic substitution of 2,6-difluorobenzonitrile with pentylamine is inherently atom-economical, as the main byproduct is hydrogen fluoride, which is trapped by the base.

The choice of solvent is another critical aspect of a sustainable synthetic design. Traditional polar aprotic solvents like DMF and DMSO, while effective, have environmental and health concerns. Exploring the use of greener alternatives, such as ionic liquids or bio-based solvents, could significantly improve the sustainability of the process. In some cases, it may be possible to perform the reaction under solvent-free conditions, which would be the most environmentally benign option.

Energy efficiency is also a key consideration. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times and, consequently, energy consumption. nih.govmdpi.comnih.gov The application of microwave irradiation to the synthesis of this compound could be explored to accelerate the reaction and improve its energy efficiency. xdhg.com.cn

The selection of reagents and catalysts also plays a crucial role. Whenever possible, catalytic methods are preferred over stoichiometric ones. While the synthesis of this compound may not readily lend itself to a catalytic approach, the choice of a recyclable base or a phase-transfer catalyst could enhance the sustainability of the process.

Finally, a comprehensive assessment of the "greenness" of the synthesis can be performed using various green chemistry metrics . These metrics, such as the E-factor (Environmental Factor) and Process Mass Intensity (PMI), provide a quantitative measure of the amount of waste generated per unit of product. researchgate.netmdpi.comwhiterose.ac.uk By calculating these metrics for different synthetic routes and conditions, researchers can make informed decisions to select the most sustainable approach.

Below is an interactive data table outlining the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application to Synthesis of this compound | Potential Improvement |

| Atom Economy | High for SNAr route. | Further optimization to maximize yield. |

| Safer Solvents | Traditional use of DMF or DMSO. | Exploration of ionic liquids, bio-solvents, or solvent-free conditions. |

| Energy Efficiency | Conventional heating can be energy-intensive. | Investigation of microwave-assisted synthesis to reduce reaction time and energy use. |

| Waste Reduction | Solvent waste from reaction and purification. | Use of recyclable solvents, development of non-chromatographic purification methods. |

| Use of Renewable Feedstocks | Starting materials are typically petroleum-derived. | Long-term goal could involve exploring bio-based routes to starting materials. |

Derivatization Strategies and Analogue Synthesis for Structure Activity/interaction Exploration

Rational Design Principles for Structural Diversification

The rational design of analogues of 2-Fluoro-6-(pentylamino)benzonitrile is guided by established principles of medicinal chemistry, aiming to modulate its physicochemical properties, binding affinity, and selectivity for biological targets. Key considerations include the electronic effects of substituents on the benzonitrile (B105546) ring, the steric and lipophilic contributions of the pentylamino side chain, and the hydrogen bonding capacity of the amino group.

The fluorine atom at the 2-position of the benzonitrile ring is a critical feature, influencing the molecule's electronic landscape and metabolic stability. The nitrile group can participate in hydrogen bonding and dipolar interactions. The secondary amine provides a crucial hydrogen bond donor and a site for further substitution, while the pentyl chain contributes to the compound's lipophilicity, which can be pivotal for membrane permeability and hydrophobic interactions with a target protein.

Structural diversification strategies are designed to systematically probe these features. For instance, altering the electronic nature of the benzonitrile ring through the introduction of electron-donating or electron-withdrawing groups can fine-tune the molecule's reactivity and binding properties. Modifications to the pentyl chain, such as altering its length or introducing branching, can explore the steric tolerance and hydrophobic pockets of a binding site. Finally, substitution on the nitrogen atom allows for the introduction of a wide array of functional groups to probe for additional binding interactions.

Synthesis of Nitrogen-Substituted Analogues at the Amino Group

The secondary amine of this compound is a prime target for derivatization, allowing for the introduction of a diverse range of substituents to explore the chemical space around this functional group. Standard N-alkylation or N-arylation reactions can be employed to synthesize a library of analogues.

For example, N-alkylation can be achieved by treating the parent compound with various alkyl halides in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in an appropriate solvent like acetonitrile (B52724) or dimethylformamide (DMF). This approach allows for the introduction of different alkyl groups, including those with additional functional groups like esters, amides, or other aromatic rings.

N-arylation can be accomplished using Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction. This method allows for the coupling of the secondary amine with a variety of aryl halides or triflates, providing access to a wide range of N-aryl derivatives. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction and can be optimized to achieve high yields with different coupling partners.

| Analogue | Modification | Synthetic Method | Rationale for Synthesis |

| N-Methyl-2-fluoro-6-(pentylamino)benzonitrile | Methylation of the amino group | N-alkylation with methyl iodide | To investigate the effect of removing the hydrogen bond donor capability. |

| N-Benzyl-2-fluoro-6-(pentylamino)benzonitrile | Benzylation of the amino group | N-alkylation with benzyl (B1604629) bromide | To introduce a bulky aromatic group and explore potential π-stacking interactions. |

| N-Acetyl-2-fluoro-6-(pentylamino)benzonitrile | Acetylation of the amino group | Acylation with acetyl chloride | To introduce an amide functionality and alter electronic properties. |

| N-(4-Methoxyphenyl)-2-fluoro-6-(pentylamino)benzonitrile | Arylation of the amino group | Buchwald-Hartwig amination | To explore the impact of an electron-donating aromatic substituent. |

Systematic Modifications of the Pentyl Side Chain (e.g., Branching, Chain Length Variation)

Analogues with varying chain lengths can be synthesized by reacting 2-amino-6-fluorobenzonitrile (B142694) with the corresponding alkyl halides (e.g., ethyl bromide, propyl bromide, hexyl bromide). The introduction of branching can be achieved by using branched alkyl halides, such as isopentyl bromide or sec-pentyl bromide. These modifications can significantly impact the compound's ability to fit into a hydrophobic pocket and can influence its pharmacokinetic properties.

| Analogue | Pentyl Chain Modification | Potential Impact on Activity |

| 2-Fluoro-6-(butylamino)benzonitrile | Shorter chain length (butyl) | May decrease lipophilicity and hydrophobic interactions. |

| 2-Fluoro-6-(hexylamino)benzonitrile | Longer chain length (hexyl) | May increase lipophilicity and enhance binding in a larger hydrophobic pocket. |

| 2-Fluoro-6-(isopentylamino)benzonitrile | Branched chain (isopentyl) | Can probe for steric constraints within the binding site. |

| 2-Fluoro-6-(cyclopentylamino)benzonitrile | Cycloalkyl group | Introduces conformational rigidity and explores different hydrophobic space. |

Exploration of Benzonitrile Ring-Substituted Derivatives

Substitution on the benzonitrile ring offers a powerful strategy to modulate the electronic properties and steric profile of the molecule. The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) at various positions on the ring can alter the pKa of the amino group and the reactivity of the nitrile.

The synthesis of these derivatives typically starts from a suitably substituted 2,6-difluorobenzonitrile (B137791) precursor. Nucleophilic aromatic substitution with pentylamine would then yield the desired substituted this compound analogue. Alternatively, late-stage functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be carefully considered.

| Analogue | Ring Substitution | Position | Predicted Electronic Effect |

| 4-Methoxy-2-fluoro-6-(pentylamino)benzonitrile | Methoxy (-OCH3) | 4 | Electron-donating |

| 4-Nitro-2-fluoro-6-(pentylamino)benzonitrile | Nitro (-NO2) | 4 | Electron-withdrawing |

| 3-Methyl-2-fluoro-6-(pentylamino)benzonitrile | Methyl (-CH3) | 3 | Weakly electron-donating |

| 5-Trifluoromethyl-2-fluoro-6-(pentylamino)benzonitrile | Trifluoromethyl (-CF3) | 5 | Strongly electron-withdrawing |

Parallel Synthesis and Combinatorial Approaches for Library Generation

To efficiently explore the vast chemical space around the this compound scaffold, parallel synthesis and combinatorial chemistry approaches are invaluable. These techniques enable the rapid generation of large, diverse libraries of related compounds, which can then be screened for biological activity.

A common strategy involves the use of a solid-phase synthesis approach. The 2-amino-6-fluorobenzonitrile core can be immobilized on a solid support, for example, through a linker attached to the amino group or the aromatic ring. Subsequently, a "split-and-pool" synthesis strategy can be employed. In this method, the resin is split into multiple portions, and each portion is reacted with a different building block (e.g., a variety of alkyl halides for N-alkylation). The portions are then pooled, mixed, and split again for the next diversification step (e.g., reaction with a different set of reagents to modify another part of the molecule). This process allows for the exponential generation of a large number of unique compounds.

Alternatively, solution-phase parallel synthesis can be performed using multi-well plates. Automated liquid handlers can be used to dispense reagents and perform reactions in a high-throughput manner. This approach is well-suited for generating focused libraries around a specific lead compound.

Bioconjugation Methodologies for Probe Development

To utilize this compound as a molecular probe for studying biological systems, it is often necessary to conjugate it to a reporter molecule, such as a fluorophore, a biotin (B1667282) tag, or an affinity resin. The development of suitable bioconjugation methodologies is therefore crucial.

The secondary amine of the parent compound provides a potential handle for conjugation. However, its direct use can be challenging due to its relatively low nucleophilicity and potential for side reactions. A more robust strategy involves introducing a more reactive functional group onto the scaffold through derivatization.

For example, an analogue could be synthesized with a terminal alkyne or azide (B81097) group on the pentyl chain. This would allow for highly specific and efficient conjugation to a reporter molecule containing the complementary functional group via "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition or strain-promoted azide-alkyne cycloaddition).

Another approach is to introduce a carboxylic acid or an activated ester onto the molecule, which can then be used to form a stable amide bond with an amine-containing reporter molecule. These bioconjugation strategies enable the development of customized probes for a variety of applications, including fluorescence microscopy, affinity purification, and target identification studies.

Despite a comprehensive search for scientific literature and spectroscopic data, no publicly available experimental or detailed predicted spectroscopic data for the chemical compound "this compound" could be located. This includes a lack of specific data for Proton (1H), Carbon (13C), and Fluorine-19 (19F) Nuclear Magnetic Resonance (NMR) spectroscopy, as well as for multi-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY). Furthermore, no High-Resolution Mass Spectrometry (HRMS) or Tandem Mass Spectrometry (MS/MS) data detailing fragmentation patterns for this specific molecule is available in the searched scientific databases and literature.

The absence of this foundational analytical data makes it impossible to generate a scientifically accurate and detailed article according to the provided outline. The requested sections and subsections require in-depth analysis and presentation of specific spectroscopic findings, which are not available for this compound in the public domain.

Therefore, the generation of an article focusing solely on the advanced spectroscopic and structural elucidation of "this compound" with the stipulated level of detail cannot be fulfilled at this time.

Advanced Spectroscopic and Structural Elucidation Methodologies

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. The analysis of the vibrational spectra of 2-Fluoro-6-(pentylamino)benzonitrile allows for the unambiguous identification of its key functional groups. The characteristic vibrational frequencies are highly sensitive to the molecule's structure, including the substitution pattern on the aromatic ring and the conformation of the pentylamino side chain.

The vibrational spectrum can be divided into several key regions:

N-H and C-H Stretching Region (3500-2800 cm⁻¹): This region is dominated by the stretching vibrations of the N-H bond of the secondary amine and the C-H bonds of the aromatic ring and the aliphatic pentyl group. The N-H stretch typically appears as a single, sharp to medium band in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations are expected at wavenumbers slightly above 3000 cm⁻¹, while the symmetric and asymmetric C-H stretching modes of the methylene (B1212753) (CH₂) and methyl (CH₃) groups of the pentyl chain occur just below 3000 cm⁻¹. vscht.cz

Nitrile Stretching Region (2300-2200 cm⁻¹): The C≡N triple bond stretch is one of the most characteristic and easily identifiable peaks in the spectrum. For benzonitrile (B105546) derivatives, this vibration gives rise to a strong, sharp absorption band in the 2220-2240 cm⁻¹ range. researchgate.netresearchgate.net The position and intensity of this band can be influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Fingerprint Region (1600-600 cm⁻¹): This region contains a wealth of structural information from a variety of vibrational modes, including C=C aromatic ring stretches, N-H bending, C-H bending, C-N stretches, and C-F stretches. Aromatic C=C stretching vibrations typically appear as a series of bands between 1625 and 1430 cm⁻¹. mdpi.com The N-H in-plane bending vibration is also expected in this region. The C-F stretching vibration gives a strong band, typically found in the 1400-1000 cm⁻¹ range.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine (-NH-) | 3500 - 3300 | Medium |

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (Pentyl) | 2960 - 2850 | Strong |

| C≡N Stretch | Nitrile (-CN) | 2240 - 2220 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |

| N-H Bend | Secondary Amine (-NH-) | 1580 - 1490 | Medium |

| C-H Bend | Aliphatic (Pentyl) | 1470 - 1370 | Medium |

| C-F Stretch | Fluoroaromatic | 1300 - 1100 | Strong |

| C-N Stretch | Amine | 1350 - 1250 | Medium |

Chiroptical Methods (e.g., Circular Dichroism) for Stereoisomer Characterization (if applicable)

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are spectroscopic techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. numberanalytics.com These methods are exceptionally sensitive to the stereochemistry of a molecule and are widely used to distinguish between enantiomers and determine their absolute configuration. nih.govnih.gov

As stated previously, this compound is an achiral molecule. nih.gov It does not possess "handedness" and is superimposable on its mirror image. Consequently, it will not exhibit any chiroptical activity. aip.org Its solutions will not rotate the plane of polarized light, and it will not show a Circular Dichroism spectrum. Therefore, chiroptical methods are not applicable for the stereoisomer characterization of this compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

For analogous molecules, Density Functional Theory (DFT) is a common method to investigate electronic properties.

Molecular Orbital Analysis and Frontier Orbitals

In typical DFT studies of similar aromatic compounds, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between these frontier orbitals is a key indicator of chemical stability and reactivity. For a hypothetical analysis of 2-Fluoro-6-(pentylamino)benzonitrile, one would expect the HOMO to be localized primarily on the electron-rich aminobenzonitrile ring, while the LUMO would likely be distributed across the aromatic system.

Charge Distribution and Electrostatic Potential Mapping

Electrostatic potential (ESP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For a molecule like this compound, the nitrogen of the nitrile group and the fluorine atom would be expected to show negative electrostatic potential, indicating regions susceptible to electrophilic attack. The hydrogen atom of the amino group would likely exhibit a positive electrostatic potential.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

Molecular dynamics simulations could be employed to understand the conformational flexibility of the pentyl group and its interactions with different solvents. Such simulations would provide information on the molecule's dynamic behavior and how it might orient itself in various chemical environments. Studies on unsubstituted benzonitrile (B105546) have utilized MD simulations to investigate its bulk and surface properties.

Quantum Chemical Descriptors for Predictive Modeling of Chemical Behavior

A variety of quantum chemical descriptors, such as ionization potential, electron affinity, and dipole moment, can be calculated to build predictive models for the chemical behavior of a compound. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate molecular structure with biological activity or physical properties.

Cheminformatics Approaches for Library Design and Predictive Modeling of Molecular Interactions

Cheminformatics tools could be utilized to include this compound in virtual libraries for screening against biological targets. These approaches use computational methods to manage and analyze large datasets of chemical information, aiding in the design of new molecules with desired properties.

Virtual Screening and Molecular Docking Methodologies for Target Interaction Hypothesis Generation

If a potential biological target were identified, virtual screening and molecular docking could be used to predict the binding affinity and mode of interaction of this compound with the target protein. These computational techniques are instrumental in modern drug discovery for generating hypotheses about a molecule's mechanism of action.

While these methodologies are standard in the field, their specific application to this compound has not been documented in the accessible scientific literature. Future research may explore the computational and theoretical aspects of this compound, which would provide valuable data for its potential applications.

Pharmacological Target Identification and Mechanistic Studies in Vitro and in Silico Focus

Rationale for Investigating 2-Fluoro-6-(pentylamino)benzonitrile as a Molecular Probe or Ligand

The chemical architecture of this compound provides a compelling rationale for its investigation as a molecular probe or ligand. The benzonitrile (B105546) core is a versatile scaffold found in numerous biologically active molecules. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net Fluorine's high electronegativity can influence the electronic environment of the molecule, potentially enhancing interactions with protein targets. researchgate.net

Derivatives of the closely related compound, 2-amino-6-fluorobenzonitrile (B142694), have been utilized as intermediates in the synthesis of molecules with significant therapeutic applications. For instance, this scaffold is ideal for synthesizing quinazolines, a class of bicyclic heterocycles used in the development of anticancer treatments such as Gefitinib and Erlotinib. ossila.com Furthermore, 2-amino-6-fluorobenzonitrile has been used to create tacrine (B349632) derivatives, which are known cholinesterase inhibitors investigated for the treatment of Alzheimer's disease. ossila.com

The presence of the N-pentyl group in this compound introduces a flexible, lipophilic chain. This feature could be instrumental in promoting passage across cellular membranes, including the blood-brain barrier, which is a critical consideration for neurologically active compounds. The alkylamino chain also provides a potential hydrogen bond donor, which can be crucial for anchoring the ligand within a protein's binding pocket. Given the established activities of related 2-aminobenzonitrile (B23959) derivatives against targets like tubulin and cholinesterases, it is plausible that this compound could be investigated as a modulator of these or other, as yet unidentified, biological targets. rsc.org

In Silico Prediction of Potential Biological Targets and Pathways

In the absence of experimental data, in silico methods provide a powerful first step in identifying potential biological targets and understanding the possible mechanisms of action for a novel compound like this compound. These computational approaches can significantly narrow the field of potential targets for subsequent experimental validation.

Virtual screening (VS) is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. ugm.ac.id VS can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): This approach is utilized when the three-dimensional (3D) structure of the biological target is unknown, but a set of molecules with known activity is available. LBVS techniques rely on the principle that structurally similar molecules are likely to have similar biological activities. For this compound, one could screen databases of known active compounds against targets such as tubulin or acetylcholinesterase, based on the known activities of its structural analogs. ossila.comrsc.org By comparing the shape, electrostatic properties, and pharmacophoric features of the subject compound to these known ligands, one could predict its potential for similar biological activity.

Structure-Based Virtual Screening (SBVS): When the 3D structure of a potential target protein is known, SBVS, primarily through molecular docking, can be employed. nih.gov This method involves computationally placing the this compound molecule into the binding site of a protein and estimating the binding affinity. For instance, based on the anticancer activity of other 2-aminobenzonitrile derivatives, one could perform docking studies with this compound against the colchicine (B1669291) binding site of tubulin. rsc.org The results of such simulations would provide insights into the potential binding mode and affinity, guiding further experimental work.

A hypothetical workflow for in silico screening of this compound is presented in the table below.

| Screening Type | Potential Target | Methodology | Objective | Expected Outcome |

| Ligand-Based | Acetylcholinesterase | 2D/3D Similarity Search | Identify similarity to known cholinesterase inhibitors. | A list of known inhibitors with high similarity scores. |

| Structure-Based | Tubulin (Colchicine Site) | Molecular Docking | Predict binding mode and affinity. | Docking score and visualization of key interactions. |

| Structure-Based | Various Kinases | Molecular Docking | Broad screening against the human kinome. | A ranked list of kinases as potential targets. |

Pharmacophore modeling is another crucial in silico technique that defines the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov These features include hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. nih.gov

A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the 3D structure of a ligand-protein complex (structure-based). For this compound, a hypothetical pharmacophore model could be constructed based on its own structural features. This model could then be used to screen large compound libraries to identify other molecules with similar features that might share the same biological activity.

The key pharmacophoric features of this compound would likely include:

An aromatic ring.

A hydrogen bond acceptor (the nitrile group).

A hydrogen bond donor (the secondary amine).

A hydrophobic feature (the pentyl chain).

A halogen bond acceptor (the fluorine atom).

These features could be mapped in 3D space to create a query for virtual screening campaigns.

| Pharmacophoric Feature | Chemical Moiety | Potential Interaction |

| Aromatic Ring | Benzene (B151609) Ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Nitrile Group (-CN) | Hydrogen bonding with donor residues |

| Hydrogen Bond Donor | Amino Group (-NH-) | Hydrogen bonding with acceptor residues |

| Hydrophobic Region | Pentyl Chain | van der Waals interactions, hydrophobic pocket binding |

| Halogen Bond Acceptor | Fluorine Atom | Interaction with electrophilic sites |

Biochemical Assay Development for Molecular Target Binding and Enzymatic Modulation

Following in silico predictions, the next critical step is the experimental validation of these hypotheses through biochemical assays. These assays are designed to measure the direct interaction of this compound with its putative molecular target and to quantify its effect on the target's function.

Receptor binding assays are used to determine the affinity of a ligand for a receptor. mtoz-biolabs.com These assays are fundamental in pharmacology and drug discovery.

Radioligand Binding Assays: This is a highly sensitive and widely used technique to characterize receptor-ligand interactions. nih.gov It involves the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest. The binding of the radioligand can be displaced by an unlabeled ligand, such as this compound. By measuring the concentration of the unlabeled ligand required to displace 50% of the radioligand binding (the IC50 value), the binding affinity (Ki) of the test compound can be determined. nih.gov

Fluorescence Polarization (FP) Assays: FP is a non-radioactive method that can be used to measure binding events in solution. It is based on the principle that a small fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization of emitted light. When the fluorescent ligand binds to a larger receptor molecule, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that competes for the same binding site will displace the fluorescent ligand, causing a decrease in polarization.

A hypothetical comparison of these assay formats for studying the interaction of this compound with a G-protein coupled receptor (GPCR) target is outlined below.

| Assay Type | Principle | Advantages | Disadvantages |

| Radioligand Binding | Competitive displacement of a radiolabeled ligand. | High sensitivity, well-established. | Requires handling of radioactive materials. |

| Fluorescence Polarization | Change in the polarization of fluorescent light upon binding. | Non-radioactive, homogeneous format. | Requires a suitable fluorescent probe. |

If the predicted target of this compound is an enzyme, enzyme inhibition assays are necessary to determine its inhibitory potency and mechanism of action.

The development of an enzyme inhibition assay involves selecting an appropriate substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon enzymatic conversion. The assay is then performed in the presence of varying concentrations of the inhibitor to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Further kinetic analysis can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the initial reaction rates at different substrate and inhibitor concentrations and analyzing the data using models such as the Michaelis-Menten equation and Lineweaver-Burk plots.

For example, if acetylcholinesterase were a predicted target, an assay could be developed using acetylthiocholine (B1193921) as a substrate, which is hydrolyzed to thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically. The rate of color development would be measured in the presence and absence of this compound to determine its inhibitory effect.

| Kinetic Parameter | Description | Information Gained |

| IC50 | Concentration of inhibitor for 50% inhibition. | Potency of the inhibitor. |

| Ki | Inhibition constant. | Affinity of the inhibitor for the enzyme. |

| Mechanism of Inhibition | Competitive, non-competitive, etc. | How the inhibitor interacts with the enzyme and substrate. |

Despite a comprehensive search for "this compound," no specific pharmacological data relating to its mechanistic action, protein-ligand interactions, or effects on molecular pathways and cellular processes is publicly available. The search results did not yield any dedicated studies on this particular compound that would allow for a detailed analysis as requested in the outline.

General information on related benzonitrile compounds indicates their role as intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, various fluorinated benzonitriles are recognized as building blocks in medicinal chemistry for creating more complex molecules with potential biological activities. However, specific data on the pharmacological targets and molecular interactions of "this compound" itself is absent from the available literature.

Similarly, while the concepts of allosteric modulation, competitive binding, and protein-ligand interactions are well-established principles in pharmacology, there are no specific studies applying these analyses to "this compound." Research on other compounds highlights the importance of such studies in understanding a drug's mechanism of action, but this information cannot be extrapolated to the specific compound without direct experimental evidence.

Furthermore, no in vitro studies were found that investigate the molecular pathways or cellular processes affected by "this compound." Consequently, it is not possible to provide the detailed, data-driven article as per the user's instructions due to the lack of available scientific research on this specific chemical compound.

Advanced Analytical Methodologies for Research Applications

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-Fluoro-6-(pentylamino)benzonitrile. The development of a successful HPLC method hinges on the systematic optimization of its parameters to achieve the desired separation and detection characteristics.

Optimization of Chromatographic Parameters (e.g., Stationary Phase, Mobile Phase)

The choice of stationary phase is critical in HPLC method development. For a molecule with the structural characteristics of this compound, which possesses both nonpolar (pentyl group, benzene (B151609) ring) and polar (nitrile, amino, and fluoro groups) moieties, a reversed-phase stationary phase, such as C18 or C8, would be a logical starting point. These phases separate compounds based on their hydrophobicity.

The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be meticulously adjusted to achieve optimal retention and resolution. Gradient elution, where the mobile phase composition is changed over the course of the analysis, would likely be employed to ensure the efficient elution of the target compound and any impurities with differing polarities. The pH of the aqueous component of the mobile phase could also be a critical parameter to control the ionization state of the secondary amine, thereby influencing its retention behavior.

Table 1: Hypothetical HPLC Parameters for Analysis of this compound

| Parameter | Potential Condition | Rationale |

| Stationary Phase | C18 (Octadecylsilyl) | Good retention for moderately nonpolar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good solvating power. |

| Gradient | 20-95% B over 15 minutes | To elute a range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

Advanced Detection Techniques (e.g., UV-Vis Diode Array, ELSD, Mass Spectrometry)

The benzonitrile (B105546) chromophore in this compound makes it amenable to detection by UV-Vis Diode Array Detection (DAD). A DAD detector would allow for the simultaneous monitoring of absorbance at multiple wavelengths, providing information about the peak purity and aiding in the identification of co-eluting impurities.

For impurities that lack a significant chromophore, an Evaporative Light Scattering Detector (ELSD) could be employed. ELSD is a universal detector that responds to any non-volatile analyte, making it a valuable tool for comprehensive impurity profiling.

The most powerful detection technique to couple with HPLC is Mass Spectrometry (MS). An LC-MS system would provide not only retention time data but also mass-to-charge ratio information, enabling the unequivocal identification of the target compound and the characterization of unknown impurities based on their mass fragmentation patterns.

Gas Chromatography (GC) Applications for Volatile Derivatives or Impurities

While this compound itself may have limited volatility for direct GC analysis, this technique is invaluable for the detection of volatile impurities or for the analysis of the compound after derivatization. For instance, residual solvents from the synthesis process or volatile starting materials could be readily quantified using headspace GC.

Should derivatization be necessary to increase volatility and thermal stability, silylation of the secondary amine is a common approach. The resulting derivative would be more amenable to GC analysis, allowing for high-resolution separation on a capillary column.

Capillary Electrophoresis (CE) Techniques for High-Resolution Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC and GC. Due to its high efficiency, CE can provide very high-resolution separations. For this compound, which is an ionizable compound, Capillary Zone Electrophoresis (CZE) would be the most suitable mode. The separation in CZE is based on the differences in the charge-to-size ratio of the analytes. The pH of the background electrolyte would be a critical parameter to control the charge of the analyte and, consequently, its electrophoretic mobility.

Validation of Analytical Methods for Robustness, Reproducibility, and Sensitivity in Research Studies

A developed analytical method must be validated to ensure its reliability for its intended purpose. Method validation would encompass the evaluation of several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a defined range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of chemical compounds.

LC-MS (Liquid Chromatography-Mass Spectrometry): As mentioned earlier, LC-MS would be the premier technique for the analysis of this compound. It combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This would allow for the confident identification of the main component and the structural elucidation of any impurities.

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile impurities or derivatives, GC-MS provides unparalleled separation efficiency and definitive identification based on mass spectral libraries and fragmentation patterns. labcompare.com The use of high-resolution mass spectrometry in conjunction with GC can further aid in the elemental composition determination of unknown impurities. thermofisher.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.